Cas no 15857-68-8 (4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime)

4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime
- 2,3-dihydro-4H-1-benzothiopyran-4-one oxime
- N-(2,3-dihydrothiochromen-4-ylidene)hydroxylamine
- 1-Thiochrome, oxime
- 2,3-Dihydrobenzo(b)thiin-3-one, oxime
- AC1L3AI2
- BRN 0140955
- CTK4C9739
- EINECS 239-979-6
- Thiachromanon-4-oxim
- Thiochroman-4-one, oxime
- Thiochroman-4-on-oxim
- Thiochromanon-(4)-oxim
- Thiochroman-4-one oxime
- (E)-thiochroman-4-one oxime
- (E)-thiochroman-4-one oxime(WXC06537)
- N-(3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine
- Thiochromanone oxime
- NSC-108687
- AKOS003670055
- 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
- 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime, (4E)-
- (NE)-N-(2,3-dihydrothiochromen-4-ylidene)hydroxylamine
- 5EEQ52PF42
- 482655-34-5
- SCHEMBL12609508
- AB01333177-02
- AS-67002
- N-[(4E)-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]hydroxylamine
- MFCD00024086
- NCGC00046066-02
- (4E)-2,3-Dihydro-4H-1-benzothiopyran-4-one oxime
- 15857-68-8
- Thiochroman-4-oneoxime
- HMS2156H12
- W13522
- 5-17-10-00016 (Beilstein Handbook Reference)
- AKOS017263789
- HMS3312H05
- RARVWGVWROHFMP-UHFFFAOYSA-N
- N-(2,3-DIHYDRO-1-BENZOTHIOPYRAN-4-YLIDENE)HYDROXYLAMINE
- 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime (9CI)
- NSC 108687
- SCHEMBL7971943
- 4-thiochromanone oxime
- NS00053641
- DTXSID101249680
-
- MDL: MFCD00024086
- インチ: InChI=1S/C9H9NOS/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+
- InChIKey: RARVWGVWROHFMP-CSKARUKUSA-N
- ほほえんだ: O/N=C1\CCSC2=CC=CC=C\12
計算された属性
- せいみつぶんしりょう: 179.04057
- どういたいしつりょう: 179.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 32.59
4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D768400-250mg |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |
15857-68-8 | 95% | 250mg |
$210 | 2024-06-07 | |
eNovation Chemicals LLC | D768400-1g |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |
15857-68-8 | 95% | 1g |
$395 | 2024-06-07 | |
eNovation Chemicals LLC | D768400-500mg |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |
15857-68-8 | 95% | 500mg |
$400 | 2025-02-24 | |
1PlusChem | 1P001QS2-2g |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |
15857-68-8 | 95% | 2g |
$629.00 | 2024-06-20 | |
Aaron | AR001R0E-2g |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |
15857-68-8 | 95% | 2g |
$649.00 | 2023-12-15 | |
eNovation Chemicals LLC | D768400-5g |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |
15857-68-8 | 95% | 5g |
$1630 | 2025-02-24 | |
Aaron | AR001R0E-250mg |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |
15857-68-8 | 95% | 250mg |
$178.00 | 2023-12-15 | |
Aaron | AR001R0E-500mg |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |
15857-68-8 | 95% | 500mg |
$252.00 | 2023-12-15 | |
A2B Chem LLC | AA80562-1mg |
Thiochroman-4-one oxime |
15857-68-8 | 95 | 1mg |
$73.00 | 2024-04-20 | |
eNovation Chemicals LLC | D768400-5g |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |
15857-68-8 | 95% | 5g |
$1140 | 2024-06-07 |
4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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8. Book reviews
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
4H-1-Benzothiopyran-4-one,2,3-dihydro-, oximeに関する追加情報
Recent Advances in the Study of 4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime (CAS: 15857-68-8)
The compound 4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime (CAS: 15857-68-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding its synthesis, biological activity, and mechanistic insights, providing a comprehensive overview for researchers and industry professionals.
Recent studies have focused on the optimization of synthetic routes for 4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime, aiming to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic method that enhances the efficiency of oxime formation, reducing byproduct formation and enabling scalable production. This advancement is critical for further pharmacological evaluations and potential commercialization.
In terms of biological activity, preliminary in vitro studies have revealed that 4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime exhibits promising inhibitory effects against specific kinase targets implicated in inflammatory diseases. A study published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its selective inhibition of p38 MAP kinase, suggesting potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and psoriasis.
Mechanistic investigations have further elucidated the compound's mode of action. Structural analyses using X-ray crystallography and molecular docking simulations indicate that the oxime moiety plays a crucial role in binding to the ATP-binding site of target kinases, thereby disrupting their catalytic activity. These findings, reported in a 2024 Nature Communications article, provide a solid foundation for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
Despite these promising results, challenges remain in translating these findings into clinical applications. Pharmacokinetic studies, as noted in a recent review in Drug Discovery Today (2024), indicate that 4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime exhibits moderate bioavailability and requires further derivatization to improve its metabolic stability. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations.
In conclusion, 4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime (CAS: 15857-68-8) represents a promising scaffold for the development of novel kinase inhibitors with therapeutic potential in inflammatory and possibly oncological indications. Continued research efforts are needed to overcome current limitations and fully realize its clinical potential. This brief underscores the importance of interdisciplinary collaboration in advancing this compound from bench to bedside.
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